2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine
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Overview
Description
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxyphenyl group, and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the pyrazole moiety. Common reagents used in these reactions include methoxybenzyl chloride, piperidine, and pyrazole derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-methylethan-1-amine
- N-(4-(2-methoxyphenyl)-1-piperazinyl)-N-(3-(2-methoxyphenyl)-2-propenylidene)amine
- 2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-7-[3-(pyrrolidin-1-yl)propoxy]quinazolin-4-amine
Uniqueness
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O2/c1-20(2)28-18-22(15-25-28)17-27(13-14-29-3)16-21-9-11-26(12-10-21)19-23-7-5-6-8-24(23)30-4/h5-8,15,18,20-21H,9-14,16-17,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDOJKJEINWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN(CCOC)CC2CCN(CC2)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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